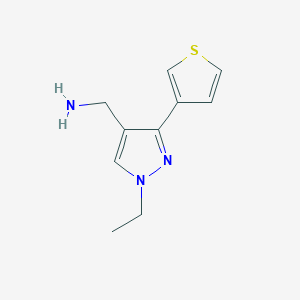
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
Synthesis Analysis
Several synthetic methods can yield this compound. Notably, heterocyclization of readily available S-containing alkyne substrates has been explored. For instance, researchers have employed trifluoroacetic acid and water to cyclize functionalized alkynes, leading to the formation of thiophene derivatives .
Chemical Reactions Analysis
The synthesis of this compound involves condensation-like reactions or subsequent functionalization of the thiophene ring. For instance, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives . Additionally, multicomponent approaches using acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate have been successful .
Scientific Research Applications
Synthesis and Characterization
- Novel synthesis techniques have been developed for compounds with structures similar to “(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine.” For example, ambient-temperature synthesis of N-pyrazolyl imines demonstrates an efficient method for creating pyrazole derivatives under mild conditions (Becerra et al., 2021). This approach could potentially be adapted for synthesizing the compound .
- Research on thiophene derivatives has led to the development of compounds with potent anti-tumor activities. A study synthesized 1,4-bis(pyrazolyl-thiazoles) incorporating the thiophene moiety, revealing promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Potential Therapeutic Applications
- Certain pyrazole and thiophene derivatives have been identified as potential anticancer and antimicrobial agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties exhibited higher anticancer activity than doxorubicin in some cases, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
- The synthesis of substituted phenyl(thiophen-2-yl)-pyrazolyl methanones under solvent-free conditions has been explored, showing antibacterial and antifungal properties. This suggests that related compounds could have applications in treating microbial infections (Ashok et al., 2017).
Enzyme Inhibition for Disease Treatment
- A study on phenyl-thiophen-pyrazole carbothioamides demonstrated significant antidepressant activity, suggesting the potential for similar compounds to be used in psychiatric medication development (Mathew et al., 2014).
- Derivatives of thiophene-based heterocyclic compounds were evaluated for their enzyme inhibitory activities, providing insights into designing inhibitors for acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are relevant for conditions such as Alzheimer’s disease (Cetin et al., 2021).
Future Directions
properties
IUPAC Name |
(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPKSXPEHXFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



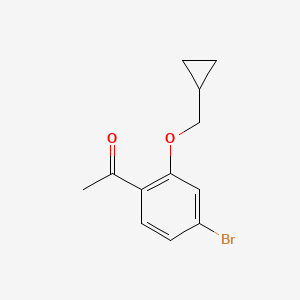

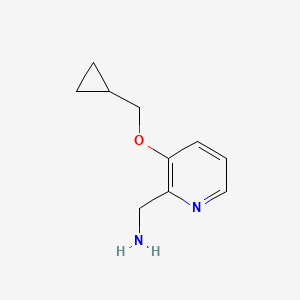
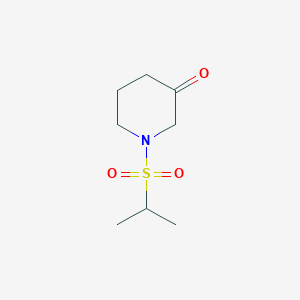
![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)




![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)
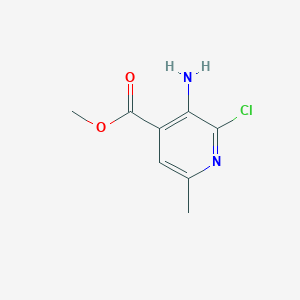
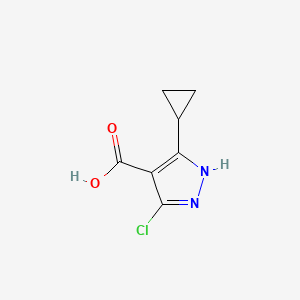
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)
